Benzene, 1,4-dichloro-2-(1-methylethyl)- Benzene, 1,4-dichloro-2-(1-methylethyl)-
Brand Name: Vulcanchem
CAS No.: 4132-70-1
VCID: VC18980666
InChI: InChI=1S/C9H10Cl2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3
SMILES:
Molecular Formula: C9H10Cl2
Molecular Weight: 189.08 g/mol

Benzene, 1,4-dichloro-2-(1-methylethyl)-

CAS No.: 4132-70-1

Cat. No.: VC18980666

Molecular Formula: C9H10Cl2

Molecular Weight: 189.08 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1,4-dichloro-2-(1-methylethyl)- - 4132-70-1

Specification

CAS No. 4132-70-1
Molecular Formula C9H10Cl2
Molecular Weight 189.08 g/mol
IUPAC Name 1,4-dichloro-2-propan-2-ylbenzene
Standard InChI InChI=1S/C9H10Cl2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3
Standard InChI Key AUEXDQNETNFJPI-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=CC(=C1)Cl)Cl

Introduction

Chemical Identity and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 1,4-dichloro-2-[(1-methylethyl)thio]benzene, reflecting the positions of the chlorine substituents and the isopropylthio group on the benzene ring. Common synonyms include 2,5-dichlorophenyl isopropyl sulfide and 1,4-dichloro-2-(isopropylthio)benzene . The presence of the thioether group distinguishes it from other dichlorobenzenes, such as para-dichlorobenzene (1,4-dichlorobenzene), which lacks sulfur-containing substituents .

Structural and Molecular Characteristics

The molecular structure features a benzene core with chlorine atoms at positions 1 and 4 and an isopropylthio (-S-CH(CH3)2\text{CH}(\text{CH}_3)_2) group at position 2 (Figure 1). The molecule’s geometry is influenced by the electron-withdrawing chlorine atoms and the bulky isopropylthio group, which sterically hinders electrophilic substitution at the ortho and para positions relative to the sulfur atom. The molecular weight is 221.147g/mol221.147 \, \text{g/mol}, with an exact mass of 219.988g/mol219.988 \, \text{g/mol} .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H10Cl2S\text{C}_9\text{H}_{10}\text{Cl}_2\text{S}
Exact Mass219.988g/mol219.988 \, \text{g/mol}
PSA (Polar Surface Area)25.3A˚225.3 \, \text{Å}^2
LogP (Octanol-Water)4.494.49

Synthesis and Manufacturing

Industrial Production Challenges

The compound’s synthesis is complicated by the reactivity of the thiol group, which requires inert atmospheric conditions to prevent oxidation to disulfides. Additionally, the steric bulk of the isopropyl group may reduce reaction yields, necessitating optimized temperature and solvent systems (e.g., dimethylformamide or tetrahydrofuran) .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound is a liquid at room temperature, with a boiling point of 150C150^\circ \text{C} at 30mmHg30 \, \text{mmHg} and a density of 1.41g/cm31.41 \, \text{g/cm}^3 . Its relatively high boiling point compared to para-dichlorobenzene (174C174^\circ \text{C} at atmospheric pressure) underscores the influence of the isopropylthio group on intermolecular interactions.

Table 2: Comparative Physicochemical Data

CompoundBoiling Point (°C)Density (g/cm³)LogP
1,4-Dichloro-2-[(1-methylethyl)thio]benzene150 (30 mmHg)1.414.49
Para-dichlorobenzene 1741.253.43
1,4-Bis(dichloromethyl)benzene N/AN/AN/A

Solubility and Partitioning

The compound’s solubility in water is expected to be low due to its high LogP (4.494.49), favoring partitioning into lipid-rich environments. It is miscible with organic solvents such as ethanol and diethyl ether, aligning with trends observed in other thioether-containing aromatics .

Applications and Industrial Use

Intermediate in Organic Synthesis

The isopropylthio and chlorine substituents make this compound a potential intermediate in the synthesis of agrochemicals and pharmaceuticals. For example, it could serve as a precursor to sulfone or sulfoxide derivatives via oxidation, which are common motifs in bioactive molecules .

Specialty Polymers and Materials

No occupational exposure limits (OELs) or reference concentrations (RfCs) have been established for this compound. Regulatory frameworks for structurally similar substances, such as para-dichlorobenzene, recommend airborne exposure limits of 800μg/m3800 \, \mu\text{g/m}^3 to mitigate respiratory and neurological effects .

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